molecular formula C14H21NO2 B2449495 Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate CAS No. 2248260-33-3

Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate

Cat. No.: B2449495
CAS No.: 2248260-33-3
M. Wt: 235.327
InChI Key: DHBZSZKRYYKJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group attached to an acetate backbone. Its molecular formula is C14H21NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate typically involves the reaction of tert-butyl acetate with 2-amino-2-(3,4-dimethylphenyl)acetic acid. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the esterification of the carboxylic acid group with the tert-butyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-2-(4-methylphenyl)acetate
  • Tert-butyl 2-amino-2-(3,5-dimethylphenyl)acetate
  • Tert-butyl 2-amino-2-(2,4-dimethylphenyl)acetate

Uniqueness

Tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to specific biological effects that are not observed with similar compounds.

Properties

IUPAC Name

tert-butyl 2-amino-2-(3,4-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9-6-7-11(8-10(9)2)12(15)13(16)17-14(3,4)5/h6-8,12H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBZSZKRYYKJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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